molecular formula C10H16 B167379 1,4-Dimethyl-4-vinylcyclohexene CAS No. 1743-61-9

1,4-Dimethyl-4-vinylcyclohexene

Cat. No. B167379
CAS RN: 1743-61-9
M. Wt: 136.23 g/mol
InChI Key: CPUVYIYQJVQFRD-UHFFFAOYSA-N
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Description

1,4-Dimethyl-4-vinylcyclohexene is an organic compound with the molecular formula C10H16 . It is also known by other names such as 4-ethenyl-1,4-dimethylcyclohexene .


Molecular Structure Analysis

The molecular structure of 1,4-Dimethyl-4-vinylcyclohexene consists of a cyclohexene ring with a vinyl group and two methyl groups attached . The average mass of the molecule is 136.234 Da .

Scientific Research Applications

Spectroscopy Studies

1,4-Dimethyl-4-vinylcyclohexene has been studied for its spectroscopic properties. In research conducted by Pétiaud and Ben Taärit (1980), the 13C nuclear magnetic resonance (NMR) spectra of 1,4-Dimethyl-4-vinylcyclohexene were empirically determined, using the increment additivity method. This study provided valuable insights into the molecular structure and behavior of this compound (Pétiaud & Ben Taärit, 1980).

Chemical Reactions and Charge Distribution

Another area of interest is the study of chemical reactions and charge distribution involving 1,4-Dimethyl-4-vinylcyclohexene. Turecček and Hanuš (1980) investigated the electron impact-induced retro Diels-Alder cleavage of this compound. Their study provided insights into the charge distribution and reaction mechanisms of 1,4-Dimethyl-4-vinylcyclohexene (Turecček & Hanuš, 1980).

Polymerization Studies

The polymerization of 1,4-Dimethyl-4-vinylcyclohexene has also been extensively studied. Longo et al. (1998) researched the polymerization of 1-vinylcyclohexene, a related compound, in the presence of various group 4 metallocenes. This study is relevant because it provides insights into how similar compounds like 1,4-Dimethyl-4-vinylcyclohexene may behave under similar conditions (Longo et al., 1998).

Oxidative Stress Research

Abolaji et al. (2014) conducted a study on 4-vinylcyclohexene, closely related to 1,4-Dimethyl-4-vinylcyclohexene, focusing on its involvement in oxidative stress using a Drosophila melanogaster model. This research is significant for understanding the potential oxidative stress-related effects of similar compounds (Abolaji et al., 2014).

Laser-Induced Selectivity in Dimerization

The selectivity of dimerization versus polymerization under pressure was explored by Citroni et al. (2002) in a study involving butadiene, which forms vinylcyclohexene upon dimerization. This study has implications for understanding the behavior of 1,4-Dimethyl-4-vinylcyclohexene under similar conditions (Citroni et al., 2002).

Safety And Hazards

The safety data sheet for 1,4-Dimethyl-4-vinylcyclohexene indicates that it is highly flammable and may be fatal if swallowed and enters airways . It can cause skin and eye irritation and is suspected of causing cancer and damaging fertility or the unborn child .

properties

IUPAC Name

4-ethenyl-1,4-dimethylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-4-10(3)7-5-9(2)6-8-10/h4-5H,1,6-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUVYIYQJVQFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938493
Record name 4-Ethenyl-1,4-dimethylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl-4-vinylcyclohexene

CAS RN

1743-61-9
Record name 1,4-Dimethyl-4-vinylcyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1743-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dimethyl-4-vinylcyclohexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001743619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethenyl-1,4-dimethylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dimethyl-4-vinylcyclohexene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.559
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-DIMETHYL-4-VINYLCYCLOHEXENE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dimethyl-4-vinylcyclohexene
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1,4-Dimethyl-4-vinylcyclohexene
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Reactant of Route 6
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Citations

For This Compound
58
Citations
L He, W Dong, W Chuanming - Iranian Journal of Chemistry and …, 2018 - ijcce.ac.ir
As the basis and preliminary work of future experimental study on PAHs formation under high temperature, theoretical computations on the intramolecular rearrangement reactions of …
Number of citations: 3 www.ijcce.ac.ir
최성신 - Bulletin of the Korean Chemical Society, 1999 - koreascience.kr
The use of pyrolysis-gas chromatography (pyrolysis-GC) for the characterization and analysis of polymers has been used since the development of the technique in 1959.1-3 A number …
Number of citations: 17 koreascience.kr
F Turecček, V Hanuš - Organic Mass Spectrometry, 1980 - Wiley Online Library
The electron impact induced retro Diels‐Alder cleavage of 4‐vinylcyclohexene, 1,4‐dimethyl‐4‐vinylcyclo‐hexene, limonene, dicyclopentadiene and dicyclohexadiene has been …
Number of citations: 17 onlinelibrary.wiley.com
SS Choi, JE Ko - Macromolecular Research, 2007 - Springer
Conclusions NR composites were aged at 60 oC for 10 to 185 days and the aged samples were pyrolyzed using pyrolysis-GC/MS. Isoprene, toluene, xylene, 1,4-dimethyl-4-…
Number of citations: 10 link.springer.com
RA Ligabue, J Dupont, RF de Souza - Journal of Molecular Catalysis A …, 2001 - Elsevier
The 1,3-butadiene cyclodimerization reaction by iron complexes, prepared in situ by reduction of [Fe(NO) 2 Cl] 2 with metallic zinc, diethylaluminum choride or n-butyllithium, dissolved …
Number of citations: 43 www.sciencedirect.com
RAW Johnstone, PM Quan - Journal of the Chemical Society …, 1963 - pubs.rsc.org
IT has long been known that conjugated dienes, alone or with catalysts, form cyclic dimers when heated. 1 Thus isoprene yields dipentene, 1* 2 m-mentha-1, 8-diene, 3 dimethylcycloo~ …
Number of citations: 1 pubs.rsc.org
SS Choi - Journal of Analytical and Applied Pyrolysis, 1999 - Elsevier
Correlation between the crosslink density and the product ratio of isoprene dimer species to isoprene formed from pyrolysis of NR vulcanizates was studied using pyrolysis-gas …
Number of citations: 46 www.sciencedirect.com
NM Cuong, TT Huong, PN Khanh, N Van Tai… - Chemical and …, 2015 - jstage.jst.go.jp
Two new dimeric monoterpene-linked coumarin glucosides, paratrimerins A (1) and B (2), and three known coumarins, 6-(6-hydroxy-3, 7-dimethylocta-2, 7-dienyl)-7-hydroxycoumarin (3…
Number of citations: 35 www.jstage.jst.go.jp
JCW Chien, JKY Kiang - European Polymer Journal, 1979 - Elsevier
Poly(isoprene) (97% cis-1,4 and 3% 3,4) has been pyrolysed in a carrier stream of helium from 315 to 384. The products were online identified and quantitatively analysed by an …
Number of citations: 72 www.sciencedirect.com
SS Choi, DH Han - Journal of analytical and applied pyrolysis, 2007 - Elsevier
Pyrolysis behaviors of acrylonitrile-butadiene rubber (NBR) with different acrylonitrile contents were studied using pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) at 600–…
Number of citations: 23 www.sciencedirect.com

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